Ethyl 8-aminooctanoate
Overview
Description
Ethyl 8-aminooctanoate is a chemical compound with the molecular formula C10H21NO2 and a molecular weight of 187.28 g/mol. It is an ester derivative of 8-aminooctanoic acid, featuring an amino group at the end of its carbon chain.
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 8-aminooctanoate can be synthesized through several methods. One common approach involves the esterification of 8-aminooctanoic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions, where the mixture is heated to boiling and the resulting ester is distilled off .
Another method involves the reduction of mthis compound using a palladium on carbon (Pd/C) catalyst in water at elevated temperatures (around 177°C) for a couple of hours . This process yields 8-aminooctanoic acid, which can then be esterified to produce this compound.
Industrial Production Methods
Industrial production of this compound often involves large-scale esterification processes. These processes utilize continuous flow reactors to maintain optimal reaction conditions and ensure high yields. The use of advanced purification techniques, such as distillation and crystallization, helps achieve the desired purity levels for industrial applications .
Chemical Reactions Analysis
Types of Reactions
Ethyl 8-aminooctanoate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oxo derivatives.
Reduction: The ester group can be reduced to yield the corresponding alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming new compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Oxidation of the amino group can lead to the formation of oxo derivatives.
Reduction: Reduction of the ester group results in the formation of the corresponding alcohol.
Substitution: Substitution reactions can yield a variety of new compounds, depending on the reagents used.
Scientific Research Applications
Ethyl 8-aminooctanoate is extensively employed in scientific research due to its versatile properties. Some of its applications include:
Chemistry: It serves as a precursor for the synthesis of bioactive molecules, such as peptides and peptidomimetics, which have diverse biological activities, including antimicrobial, antioxidant, and neuroprotective properties.
Biology: The compound is used in studies related to fatty acid metabolism and the urea cycle, as it is a known human metabolite.
Industry: this compound is used in materials science for the development of novel materials with specific properties.
Mechanism of Action
The mechanism of action of ethyl 8-aminooctanoate involves its interaction with specific molecular targets and pathways. As an omega-amino acid derivative, it can participate in various biochemical processes. For instance, it may act as a precursor for the synthesis of bioactive molecules that interact with cellular receptors, enzymes, or other proteins, thereby exerting their effects. Further research is needed to elucidate the precise molecular targets and pathways involved.
Comparison with Similar Compounds
Ethyl 8-aminooctanoate can be compared with other similar compounds, such as:
8-Aminooctanoic acid: The parent compound, which lacks the ester group.
Mthis compound: A methyl ester derivative with similar properties.
This compound hydrochloride: A hydrochloride salt form of the compound.
These compounds share structural similarities but differ in their functional groups and properties. This compound is unique due to its specific ester group, which imparts distinct chemical and physical properties, making it suitable for various applications.
Properties
IUPAC Name |
ethyl 8-aminooctanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H21NO2/c1-2-13-10(12)8-6-4-3-5-7-9-11/h2-9,11H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SOEKHKUVUYSJOZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCCCCCCN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H21NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10512164 | |
Record name | Ethyl 8-aminooctanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10512164 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
51227-18-0 | |
Record name | Ethyl 8-aminooctanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10512164 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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